D-Phenylalaninol D-Phenylalaninol Enantiomer of L-Phenylalaninol, an inhibitor of intestinal Phenylalanine absorption.

Brand Name: Vulcanchem
CAS No.: 5267-64-1
VCID: VC21543768
InChI: InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CO)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

D-Phenylalaninol

CAS No.: 5267-64-1

VCID: VC21543768

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

D-Phenylalaninol - 5267-64-1

Description

Role as a Chiral Building Block

D-Phenylalaninol serves as a critical chiral auxiliary in asymmetric synthesis, particularly in Michael reactions. Its ability to induce stereoselectivity makes it valuable in the production of enantiomerically pure compounds for pharmaceuticals and fine chemicals .

a) Central Nervous System Disorders

Derivatives of D-Phenylalaninol have shown promise in treating epilepsy and muscle spasticity by modulating neurotransmitter activity. These compounds are being explored for their potential to stabilize dopamine levels and inhibit enkephalinase, an enzyme that degrades endogenous opioids .

b) Diabetes Management

D-Phenylalaninol is an intermediate in the synthesis of nateglinide, an antidiabetic drug used to manage type 2 diabetes by stimulating insulin secretion.

c) Pain Management

The compound has been investigated for its analgesic properties, particularly through its interaction with opioid pathways by increasing enkephalin levels in the brain.

Neurodegenerative Disease Research

Studies suggest that D-Phenylalaninol can inhibit amyloid fibril formation by L-phenylalanine, which is implicated in diseases such as phenylketonuria (PKU). This property highlights its potential therapeutic utility in preventing amyloid-related toxicity.

Enzyme Inhibition

D-Phenylalaninol acts as an inhibitor of enkephalinase, thereby increasing levels of enkephalins—endogenous peptides involved in pain relief and mood regulation.

Dopaminergic Modulation

Research indicates that D-Phenylalaninol may influence dopamine release and stabilization within the brain’s reward circuitry, potentially aiding in conditions like reward deficiency syndrome.

Alcohol Consumption Reduction

Animal studies have demonstrated that D-Phenylalaninol administration decreases alcohol consumption by elevating endorphin levels in the brain, making it a candidate for treating alcohol use disorders.

Synthesis Routes

D-Phenylalaninol can be synthesized from D-phenylalanine through reduction reactions involving borane or other reducing agents . Its stereoselective synthesis ensures the retention of the desired chiral configuration.

Purification Methods

The compound can be recrystallized using solvents such as diethyl ether, benzene/petroleum ether mixtures, or toluene under vacuum conditions. Additional purification involves drying over potassium carbonate (K2_2CO3_3) to remove impurities .

Safety and Handling

Hazard SymbolGHS05 (Corrosive)
Signal WordDanger
PrecautionsAvoid contact with skin and eyes; use protective equipment during handling.

D-Phenylalaninol reacts with strong oxidizing agents, acids, and bases, requiring careful handling under controlled conditions.

Case Studies

  • Pain Management: Studies on rats demonstrated that D-Phenylalaninol elevates pain thresholds when combined with acetylsalicylic acid via opioid-mediated mechanisms.

  • Amyloid Inhibition: Research highlights its ability to inhibit amyloid fibril formation, providing insights into its role in neurodegenerative disease mitigation.

  • Alcohol Use Disorder: Experiments on mice revealed reduced alcohol consumption due to increased endorphin levels induced by D-Phenylalaninol.

CAS No. 5267-64-1
Product Name D-Phenylalaninol
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (2R)-2-amino-3-phenylpropan-1-ol
Standard InChI InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Standard InChIKey STVVMTBJNDTZBF-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](CO)N
SMILES C1=CC=C(C=C1)CC(CO)N
Canonical SMILES C1=CC=C(C=C1)CC(CO)N
Synonyms D-Phenylalaninol;5267-64-1;(R)-2-Amino-3-phenylpropan-1-ol;(R)-(+)-2-Amino-3-phenyl-1-propanol;D(+)-Phenylalaninol;(2R)-2-amino-3-phenylpropan-1-ol;(R)-2-Amino-3-phenyl-1-propanol;(+)-D-Phenylalaninol;D-(+)-Phenylalaninol;(R)-PHENYLALANINOL;CHEMBL1235200;STVVMTBJNDTZBF-SECBINFHSA-N;D-(+)-2-Amino-3-phenyl-1-propanol;(2R)-2-Amino-1-hydroxy-3-phenylpropane;D(+)-2-Amino-3-phenyl-1-propanol;Phenylalaninol;l-(-)-phenylalaninol;2-Amino-3-phenyl-1-propanol#;D-Penylalaninol;D-Phenylalaniol;(R)-2-AMINO-3-PHENYL-PROPAN-1-OL;AC1LGXIR;PHENYLALANINOL-D;D-PHE-OL;H-D-PHEN-OL
Reference Giraldes et al. Structural and Mechanistic Insights of Polyketide Macrolactonization from Polyketide-based Affinity Labels Nature Chemical Biology, doi: 10.1038/nchembio822, published online 10 September 2006 http://www.nature.com/naturechemicalbiology
PubChem Compound 853475
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator